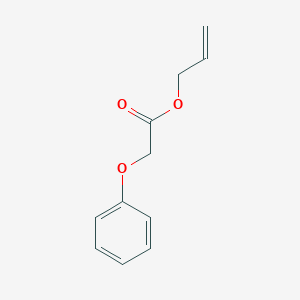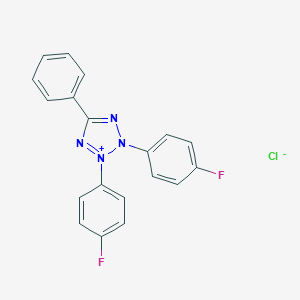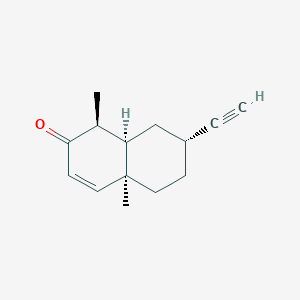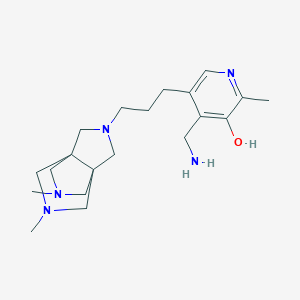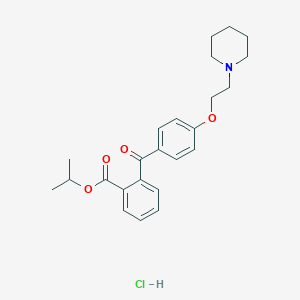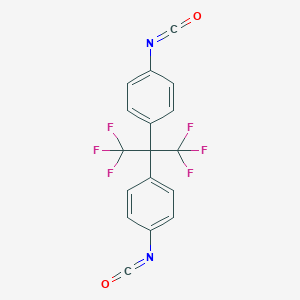
2,2-Bis(4-isocyanatophenyl)hexafluoropropane
Descripción general
Descripción
2,2-Bis(4-isocyanatophenyl)hexafluoropropane is an organic compound with the molecular formula C17H8F6N2O2. It is a liquid at room temperature and is known for its high reactivity due to the presence of isocyanate groups. This compound is used in various industrial applications, particularly in the synthesis of polymers and other advanced materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Bis(4-isocyanatophenyl)hexafluoropropane is typically synthesized through the reaction of 2,2-bis(4-aminophenyl)hexafluoropropane with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate groups. The process involves the following steps:
Amination: The starting material, 2,2-bis(4-aminophenyl)hexafluoropropane, is prepared by the reduction of the corresponding nitro compound.
Phosgenation: The amine is then reacted with phosgene in the presence of a suitable solvent, such as toluene or chlorobenzene, to form the isocyanate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosgenation processes. These processes are designed to handle the toxic and hazardous nature of phosgene, ensuring safety and efficiency. The reaction is typically carried out in a closed system with continuous monitoring of temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(4-isocyanatophenyl)hexafluoropropane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes and polyureas, which are used in various industrial applications.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, typically at room temperature.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Aplicaciones Científicas De Investigación
2,2-Bis(4-isocyanatophenyl)hexafluoropropane has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and polyureas, which are important materials in coatings, adhesives, and foams.
Material Science: Employed in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility and reactivity
Mecanismo De Acción
The mechanism of action of 2,2-bis(4-isocyanatophenyl)hexafluoropropane involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include hydroxyl and amine groups in other molecules, which allows for the formation of urethanes and ureas. The pathways involved in these reactions are typically nucleophilic addition mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(4-aminophenyl)hexafluoropropane: A precursor used in the synthesis of 2,2-bis(4-isocyanatophenyl)hexafluoropropane.
4,4’-Methylenebis(phenyl isocyanate): Another isocyanate compound used in the production of polyurethanes.
Hexamethylene diisocyanate: A widely used isocyanate in the production of coatings and adhesives.
Uniqueness
This compound is unique due to the presence of hexafluoropropane groups, which impart high thermal stability and chemical resistance to the resulting polymers. This makes it particularly valuable in applications requiring materials that can withstand harsh conditions .
Propiedades
IUPAC Name |
1-[1,1,1,3,3,3-hexafluoro-2-(4-isocyanatophenyl)propan-2-yl]-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F6N2O2/c18-16(19,20)15(17(21,22)23,11-1-5-13(6-2-11)24-9-26)12-3-7-14(8-4-12)25-10-27/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPLQPPNURSGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)(C(F)(F)F)C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371096 | |
| Record name | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10224-18-7 | |
| Record name | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,2-Bis(4-isocyanatophenyl)hexafluoropropane is a diisocyanate commonly used in polyurethane synthesis. [, ] It reacts with polyols (molecules with multiple hydroxyl groups) through its two isocyanate (-N=C=O) groups. This reaction forms urethane linkages (-NH-COO-), ultimately creating crosslinked polyurethane networks. [] The properties of the resulting polyurethane, such as its flexibility, strength, and thermal stability, are influenced by factors like the specific polyol used and the reaction conditions.
A:
A: The research on the "kinetics of three dimensional polymerization and the properties of crosslinked polyether urethane elastomers synthesized with the participation of 2,2-bis-(4-isocyanatophenyl) hexafluoropropane" [] directly investigates this question. While the abstract doesn't provide specific results, it's likely the study examines how this specific diisocyanate influences the properties of the final polyurethane elastomers. Factors like mechanical strength, thermal degradation behavior, and resistance to solvents would be relevant to material compatibility and stability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)
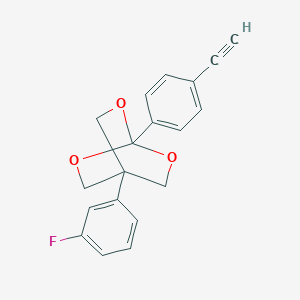
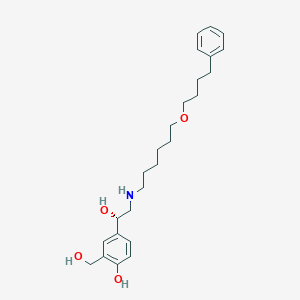
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)


